molecular formula C22H18O2 B11955225 1,10-Diphenyl-1,3,7,9-decatetraene-5,6-dione CAS No. 130645-10-2

1,10-Diphenyl-1,3,7,9-decatetraene-5,6-dione

Cat. No.: B11955225
CAS No.: 130645-10-2
M. Wt: 314.4 g/mol
InChI Key: KRSCDLWSPVQHBY-FVRNMFRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

1,10-Diphenyl-1,3,7,9-decatetraene-5,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

1,10-Diphenyl-1,3,7,9-decatetraene-5,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,10-Diphenyl-1,3,7,9-decatetraene-5,6-dione involves its interaction with molecular targets through its conjugated system and ketone functionalities. These interactions can lead to various chemical transformations, including electron transfer and radical formation . The specific pathways involved depend on the reaction conditions and the presence of other reagents .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

130645-10-2

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

(1E,3E,7E,9E)-1,10-diphenyldeca-1,3,7,9-tetraene-5,6-dione

InChI

InChI=1S/C22H18O2/c23-21(17-9-7-15-19-11-3-1-4-12-19)22(24)18-10-8-16-20-13-5-2-6-14-20/h1-18H/b15-7+,16-8+,17-9+,18-10+

InChI Key

KRSCDLWSPVQHBY-FVRNMFRHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C(=O)C(=O)/C=C/C=C/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)C(=O)C=CC=CC2=CC=CC=C2

Origin of Product

United States

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